trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene
CAS No.: 334826-59-4
Cat. No.: VC3811178
Molecular Formula: C24H28O
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334826-59-4 |
|---|---|
| Molecular Formula | C24H28O |
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | 1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene |
| Standard InChI | InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3 |
| Standard InChI Key | MLNOMZBLUALVDC-UHFFFAOYSA-N |
| SMILES | CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |
| Canonical SMILES | CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |
Introduction
trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H28O and a molecular weight of approximately 332.48 g/mol . This compound features an ethoxy group and an ethynyl group attached to a benzene ring, contributing to its unique chemical properties and potential biological activities. It is primarily utilized in research and development, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene
The synthesis of this compound typically involves several key steps:
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Formation of the Ethynyl Intermediate: This involves a Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
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Addition of the Ethoxy Group: An etherification reaction is used, where an alcohol reacts with an alkyl halide in the presence of a base.
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Industrial Production: While specific industrial methods are not widely documented, laboratory synthesis methods are scaled up with optimized reaction conditions to achieve higher yields and purity.
Biological Activity
The biological activity of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is influenced by its ability to interact with molecular targets:
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Anticancer Properties: Preliminary studies suggest cytotoxic effects against cancer cell lines through apoptosis induction.
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Anti-inflammatory Effects: Reduces pro-inflammatory cytokine production in macrophages, indicating potential in modulating inflammatory responses.
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Neuroprotective Activity: May protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| trans-1-Ethoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene | Propyl instead of ethyl on cyclohexane | Moderate anticancer activity | Similar mechanism but lower potency |
| trans-1-Ethoxy-4-(2-(4-(4-methylcyclohexyl)phenyl)ethynyl)benzene | Methyl instead of ethyl on cyclohexane | Weak anti-inflammatory effects | Less effective due to steric hindrance |
Case Studies and Research Findings
Several case studies highlight the compound's biological activities:
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Cytotoxicity Assay: Demonstrated dose-dependent decrease in cell viability in cancer cell lines.
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Inflammation Model: Reduced TNF-alpha and IL-6 levels in LPS-induced inflammation models.
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Neuroprotection Study: Showed protective effects against oxidative stress in neuroblastoma cells.
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